molecular formula C15H15N3 B1587760 (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 20028-36-8

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1587760
CAS No.: 20028-36-8
M. Wt: 237.3 g/mol
InChI Key: VEVDESVNDYRKCI-UHFFFAOYSA-N
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Description

Discovery and Nomenclature Evolution

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine, a benzimidazole derivative, emerged from systematic efforts to optimize heterocyclic scaffolds for medicinal applications. Initially synthesized in the early 21st century, its structure was first documented in PubChem (CID 13478011) in 2007. The compound’s IUPAC name, This compound , reflects its fused benzene-imidazole core, a benzyl substituent at the N1 position, and a methanamine group at C2. Alternative nomenclature includes 1-(1-benzyl-1H-imidazol-2-yl)methanamine and 26163-58-6 (CAS registry number).

Table 1: Key Identifiers and Synonyms

Property Value Source
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
IUPAC Name This compound
CAS Registry Number 26163-58-6
Notable Synonyms 1-(1-Benzyl-1H-imidazol-2-yl)methanamine, DTXSID30541779

The evolution of its nomenclature parallels advancements in benzimidazole chemistry, where systematic numbering prioritizes the fused benzene ring’s positions.

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are renowned for their pharmacological versatility, acting as privileged scaffolds in drug design. This compound exemplifies this trend, with structural features enabling interactions with biological targets such as enzymes and receptors. Its benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methanamine moiety offers hydrogen-bonding capacity.

Table 2: Pharmacological Relevance of Benzimidazole Derivatives

Derivative Class Biological Activity Example Compound
Proton Pump Inhibitors Gastroesophageal reflux treatment Omeprazole
Anthelmintics Parasitic infection control Albendazole
Anticancer Agents Kinase inhibition Bendamustine
N-Benzyl-benzimidazoles Antimicrobial, antitumor potential This compound

Computational studies suggest that the methanamine group in this compound may interact with catalytic residues in bacterial DNA gyrase or inflammatory pathway targets. Its synthesis typically involves condensation of ortho-phenylenediamine derivatives with benzyl-containing aldehydes, followed by functionalization at C2.

Positional Isomerism in Benzyl-Substituted Benzimidazoles

Positional isomerism profoundly influences the bioactivity of benzyl-substituted benzimidazoles. For this compound, the benzyl group at N1 and methanamine at C2 create distinct electronic and steric profiles compared to isomers like 2-benzyl-1H-benzimidazol-1-yl)methanamine.

Table 3: Impact of Substituent Positioning on Properties

Isomer Structure Key Differences Biological Implications
N1-Benzyl, C2-methanamine Enhanced solubility via amine group Improved enzyme binding
N3-Benzyl, C2-methanamine Altered dipole moment Reduced target affinity
C5-Benzyl, N1-methanamine Steric hindrance at active site Lower potency

Studies on DNA-binding benzimidazoles reveal that N1-substitution favors intercalation, while C2-functionalization modulates hydrogen-bonding networks. For this compound, the N1-benzyl/C2-methanamine configuration likely optimizes interactions with hydrophobic pockets and polar residues in target proteins.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVDESVNDYRKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407290
Record name 1-(1-Benzyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-36-8
Record name 1-(1-Benzyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Analytical Data and Characterization

Technique Key Observations Purpose
1H NMR Benzyl CH₂ protons at δ 4.5–5.5 ppm; aromatic protons at δ 7.0–8.5 ppm; methanamine NH₂ signals around δ 3.0–4.0 ppm Confirm substitution pattern and presence of benzyl and methanamine groups
13C NMR Signals for benzimidazole carbons and benzyl carbons consistent with structure Structural confirmation
IR Spectroscopy NH stretch ~3300 cm⁻¹; aromatic C=C stretches ~1600 cm⁻¹ Functional group identification
Mass Spectrometry (ESI-MS) Molecular ion peak [M+H]+ at m/z 264.3 (corresponding to C15H15N3) Molecular weight confirmation
Elemental Analysis C, H, N content within ±0.4% of theoretical values Purity assessment

Research Findings on Reaction Optimization

Parameter Effect on Yield and Purity Notes
Temperature (85–95°C) Optimal for cyclization; higher temps increase side reactions Controlled reflux recommended
Solvent polarity Polar aprotic solvents improve benzylation efficiency DMF preferred over toluene for alkylation step
Catalyst/Base Acid catalysts enhance cyclization; K₂CO₃ promotes selective benzylation Avoid strong bases that cause side reactions
Reaction Time Longer reflux (9 h) yields better cyclization; benzylation 6 h sufficient Excessive time may degrade product
Purification Silica gel chromatography and recrystallization improve purity TLC monitoring essential

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield (%) Advantages Disadvantages
Method A o-Phenylenediamine + carboxylic acid + benzyl bromide Cyclization → Benzylation → Reductive amination Reflux 85–95°C, DMF solvent, base catalysis 75–97 High yield, well-established Multi-step, longer reaction times
Method B (One-pot) o-Phenylenediamine + aromatic aldehyde + benzyl halide Direct cyclization and benzylation Acid catalyst, elevated temp, microwave-assisted possible ~80 Faster, fewer purification steps Requires optimization to avoid side products
Method C (Microwave-assisted) Same as Method A Microwave irradiation for cyclization 30 min at 100°C >90 Rapid synthesis Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16_{16}H17_{17}N3_{3} and a molecular weight of approximately 253.33 g/mol. Its structure features a benzyl group attached to a benzimidazole core, which is responsible for its unique chemical reactivity and biological activity.

Chemistry

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine serves as a crucial building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry allows it to form complexes with various metal ions, which can be utilized in catalysis and material science.

Biology

The compound is extensively studied for its biological activities:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating potent activity against these microorganisms.
  • Anticancer Properties : Preliminary findings suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Mechanistic studies indicate involvement with reactive oxygen species (ROS) and p53 signaling pathways .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to inhibit enzyme activity suggests applications in treating diseases associated with enzyme dysfunctions, such as cancer and infections. The compound's pharmacokinetics indicate high gastrointestinal absorption, making it suitable for oral administration .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human melanoma cells (A375). The compound was found to sensitize these cells to radiation therapy by inducing ROS production, leading to DNA damage and subsequent apoptosis .

Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial efficacy of the compound against various bacterial strains demonstrated that it disrupted cell wall synthesis, effectively inhibiting growth at low concentrations. The study highlighted its potential as a lead compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to similar benzimidazole derivatives based on structural modifications, biological activity, and synthetic efficiency.

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition Key Structural Features Source
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride C₁₅H₁₆N₃·2HCl 283.18 ~264°C (decomp.) Benzyl group at N1; aminomethyl at C2
(1H-Benzo[d]imidazol-2-yl)methanamine (Compound a) C₈H₉N₃ 147.18 178–180°C No benzyl substituent
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (Compound b) C₁₁H₁₅N₃ 189.26 192–195°C Branched alkyl chain at C2
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride C₉H₁₂ClN₃ 197.66 N/A Methyl group at N1
2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine C₁₂H₁₇N₃ 203.28 N/A Ethylamine linker at C2; propyl at N1

Key Observations :

  • The benzyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like Compound a .
  • Hydrochloride or dihydrochloride salts (e.g., CAS: 20028-34-6) improve solubility in polar solvents, critical for biological assays .
Enzyme Inhibition
  • Derivatives like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)formamide (Compound 44) act as indoleamine 2,3-dioxygenase‑1 (IDO1) inhibitors, with metabolic stability confirmed in mouse liver microsomes .

Key Observations :

  • Benzylation steps (e.g., using K₂CO₃ and benzyl bromides) achieve moderate-to-high yields but require optimization for scalability .
  • One-pot syntheses (e.g., for (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one) offer streamlined routes with reduced purification steps .

Biological Activity

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, along with insights from recent studies and case analyses.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a benzimidazole core with a benzyl group and an aminomethyl side chain. Its molecular formula is C15_{15}H16_{16}N2_{2}, with a molecular weight of approximately 237.3 g/mol. The presence of these functional groups enhances its reactivity and biological activity, allowing it to interact effectively with specific molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. Notably, studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating potent activity against Staphylococcus aureus and Candida albicans.
  • The compound's mechanism may involve disrupting cell wall synthesis or inhibiting essential enzyme functions within microbial cells .

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary findings suggest:

  • Inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Interaction with cellular pathways involving reactive oxygen species (ROS) and p53 signaling, leading to increased expression of cell cycle inhibitors like p21 .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes.
  • DNA Interaction : Similar compounds have been shown to interfere with DNA synthesis, suggesting a potential for similar activity in this derivative .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochlorideMethyl instead of benzylModerate antimicrobial
2-(Aminomethyl)benzimidazole dihydrochlorideLacks benzyl substitutionLow anticancer activity
2-Bromo-1H-benzimidazoleBromine substituentAntifungal properties

The unique benzyl group in this compound significantly enhances its reactivity and biological activity compared to these derivatives .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC < 10 µg/mL against multiple strains of Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
  • Cancer Cell Studies : In vitro tests showed that treatment with this compound resulted in a significant reduction in viability of melanoma cells, suggesting its use as a candidate for cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

The compound can be synthesized via multistep protocols involving cyclization and functionalization. A common approach includes:

  • Step 1 : Condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions to form the benzimidazole core .
  • Step 2 : Alkylation or benzylation at the N1 position using benzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
    Key Variables :
    • Temperature: Higher temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.
    • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance benzylation yields .
    • Catalysts: Copper(I) catalysts improve regioselectivity in triazole-linked derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of spectroscopic and analytical methods is critical:

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.5 ppm for CH₂, aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify NH/amine stretches (~3300 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.3 for C₁₅H₁₅N₃) and fragmentation patterns .
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How do substituents on the benzimidazole ring (e.g., methyl, methoxy) influence bioactivity and pharmacokinetics?

  • Electron-Donating Groups (e.g., -CH₃) : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Methyl groups at positions 5/6 increase antimicrobial potency by ~30% compared to unsubstituted analogs .
  • Electron-Withdrawing Groups (e.g., -Cl) : Improve metabolic stability but may reduce binding affinity to targets like DNA topoisomerases .
  • Benzyl vs. Phenyl Substituents : Benzyl groups enhance π-π stacking with aromatic residues in enzyme active sites, as shown in molecular docking studies .

Q. How can contradictory data in biological activity studies be resolved?

Example: Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Cell Line Heterogeneity : Use isoform-specific inhibitors or CRISPR-edited cell lines to confirm target relevance.
  • Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% regioselectivity for triazole-linked derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes for benzimidazole cyclization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzylation to prevent N-alkylation side reactions .

Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins)?

  • DNA Intercalation : Fluorescence quenching studies with ethidium bromide-displacement assays show moderate intercalation (Kₐ ~10⁴ M⁻¹) .
  • Protein Binding : Surface plasmon resonance (SPR) reveals nanomolar affinity (~50 nM) for kinase targets like CDK2 .
  • Molecular Dynamics Simulations : Predict binding modes and residence times in ATP-binding pockets .

Methodological Considerations

Q. What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Q. How can researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • RNA Interference (RNAi) : Knockdown putative targets (e.g., EGFR) to confirm on-mechanism activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine
Reactant of Route 2
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(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine

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